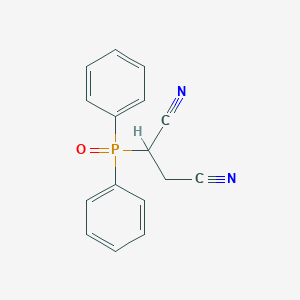
2-(Diphenylphosphoryl)butanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphoryl)succinonitrile is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a succinonitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)succinonitrile typically involves the reaction of diphenylphosphoryl chloride with succinonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ph2P(O)Cl+NCCH2CH2CN→Ph2P(O)CH(CN)CH2CN
Common bases used in this reaction include triethylamine or pyridine, which help to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 2-(Diphenylphosphoryl)succinonitrile may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve continuous flow reactors to enhance efficiency and control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphoryl)succinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phosphine derivatives.
Applications De Recherche Scientifique
2-(Diphenylphosphoryl)succinonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphoryl)succinonitrile involves its ability to participate in various chemical reactions due to the presence of the diphenylphosphoryl group. This group can act as an electrophile or nucleophile, depending on the reaction conditions. The nitrile groups also provide sites for further functionalization, making the compound versatile in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diphenylphosphoryl)phenol: Similar in structure but with a phenol group instead of succinonitrile.
Diphenylphosphoryl azide: Contains an azide group instead of nitrile groups.
2-(Diphenylphosphoryl)acetohydrazide: Contains an acetohydrazide group instead of succinonitrile.
Uniqueness
2-(Diphenylphosphoryl)succinonitrile is unique due to the combination of the diphenylphosphoryl group and the succinonitrile backbone, which provides distinct reactivity and potential for diverse applications in synthesis and materials science.
Propriétés
Numéro CAS |
922729-84-8 |
|---|---|
Formule moléculaire |
C16H13N2OP |
Poids moléculaire |
280.26 g/mol |
Nom IUPAC |
2-diphenylphosphorylbutanedinitrile |
InChI |
InChI=1S/C16H13N2OP/c17-12-11-16(13-18)20(19,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11H2 |
Clé InChI |
YYRAJEJOFSOATQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


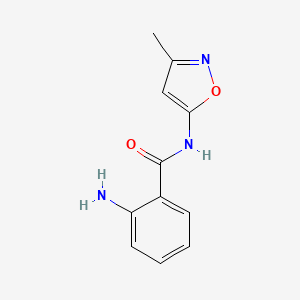
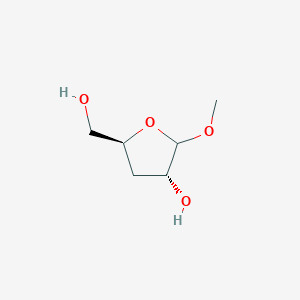
![2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole](/img/structure/B12884215.png)
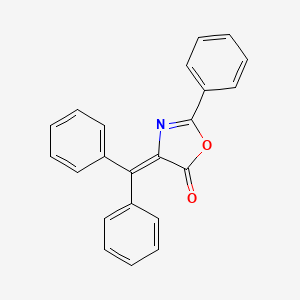
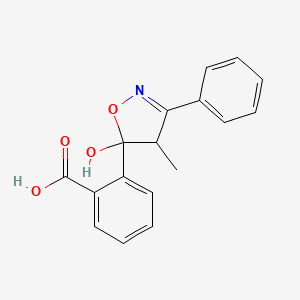
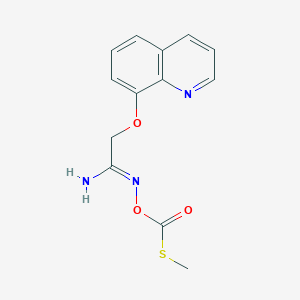
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8-yl)diphenylphosphine](/img/structure/B12884235.png)
![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)
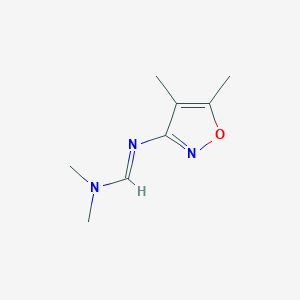

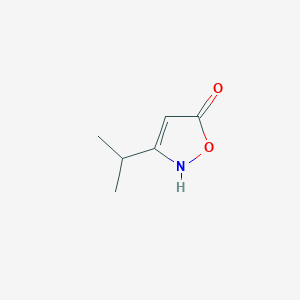
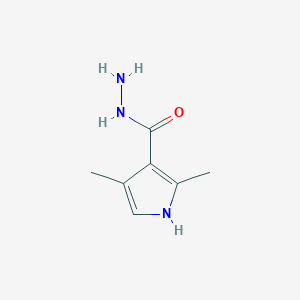
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12884286.png)

